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Introduction

Bile acids are crucial for the digestion and absorption of lipids and fat-soluble vitamins. Their
enterohepatic circulation is tightly regulated by a series of transporters. The Apical Sodium-
Dependent Bile Acid Transporter (ASBT), also known as SLC10A2, is the primary transporter
responsible for the reabsorption of bile acids from the terminal ileum.[1][2] Due to its critical
role, ASBT is a key target for drugs aimed at treating hypercholesterolemia and other metabolic
diseases.[3][4]

Fluorescently labeled bile acid analogs are valuable tools for studying the function and
inhibition of bile acid transporters in vitro.[5] FITC-hyodeoxycholic acid (FITC-HDC) is a
fluorescent derivative of the secondary bile acid hyodeoxycholic acid, which can be utilized to
quantify the uptake of bile acids into cells expressing ASBT. This application note provides a
detailed protocol for using FITC-HDC to measure bile acid uptake and to screen for potential
ASBT inhibitors in a cell-based fluorescence assay.

Principle of the Assay

This assay quantifies the uptake of FITC-HDC into cultured mammalian cells that
endogenously or recombinantly express the Apical Sodium-Dependent Bile Acid Transporter
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(ASBT). The fluorescence intensity within the cells is directly proportional to the amount of
FITC-HDC transported. The assay can be performed in a multi-well plate format and read using
a fluorescence plate reader, or visualized using fluorescence microscopy. The specificity of the
uptake can be confirmed by demonstrating its dependence on sodium and its inhibition by
known ASBT substrates or inhibitors.

Data Presentation

Quantitative data from bile acid uptake assays should be organized for clear comparison. The
following tables provide examples of how to present kinetic data for fluorescent bile acid
analogs and inhibitory constants for known ASBT inhibitors.

Table 1: Kinetic Parameters of Fluorescent Bile Acid Analogs for ASBT

Fluorescent Bile

. Cell Line K_m (pM) Reference
Acid Analog
Chenodeoxycholyl-
(Ne-NBD)-lysine CHO-hASBT 13.1 [6]
(CDC-NBD-L)
Cholylglycylamidofluor  Isolated Rat
Y ey 10.8 [4]
escein (CGamF) Hepatocytes
Cholyl(Ne-
nitrobenzoxadiazolyl Isolated Rat a8 ]
[NBD])-lysine (C-NBD-  Hepatocytes '
L)
Chenodeoxycholyl-
) Isolated Rat
(Ne-NBD)-lysine 3.0 [4]
Hepatocytes
(CDC-NBD-L)

Table 2: ICso Values of ASBT Inhibitors Determined Using Fluorescent Probes
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o Fluorescent Cell Line /

Inhibitor ICs0 (NM) Reference
Probe System

Linerixibat -
Not Specified Human ASBT 42 [4]

(GSK2330672)

Elobixibat N
Not Specified Human IBAT 0.53 [4]

(A3309)

SC-435 Not Specified Not Specified Not Specified [4]

Experimental Protocols

Materials and Reagents
e FITC-Hyodeoxycholic Acid (FITC-HDC)

o Cell line expressing ASBT (e.g., Caco-2, MDCK-hASBT)

o Complete cell culture medium (e.g., DMEM supplemented with 10% FBS, non-essential
amino acids, penicillin-streptomycin)

e Hanks' Balanced Salt Solution with calcium and magnesium (HBSS)

e Hanks' Balanced Salt Solution without sodium (NaCl replaced with choline chloride)
e Known ASBT inhibitor (e.g., Elobixibat) for positive control

e Black, clear-bottom 96-well microplates

o Fluorescence plate reader (Excitation: ~490 nm, Emission: ~520 nm)

 Cell culture incubator (37°C, 5% COz)

Cell Culture and Seeding

e Cell Line Maintenance: Culture Caco-2 or MDCK-hASBT cells in complete culture medium in
a T-75 flask. Subculture the cells every 3-4 days or when they reach 80-90% confluency.[7]

e Seeding for Assay:
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o For Caco-2 cells, seed at a density of 2.6 x 10> cells/cm? in a 96-well plate.[5] Allow the
cells to differentiate for 21 days, changing the medium every 2-3 days.[5]

o For MDCK-hASBT cells, seed at a density of 2.0 x 10° cells/well in a 96-well plate.[8] Allow
the cells to form a confluent monolayer, typically for 2-3 days.[8]

FITC-Hyodeoxycholic Acid Uptake Assay Protocol

o Prepare Assay Plates: On the day of the assay, aspirate the culture medium from the wells of
the 96-well plate containing the cell monolayer.

e Wash Cells: Wash the cell monolayers twice with 100 pL of pre-warmed (37°C) HBSS.
» Prepare Assay Buffers:

o Sodium-containing buffer: HBSS

o Sodium-free buffer: HBSS with NaCl replaced by choline chloride.
e Prepare FITC-HDC and Inhibitor Solutions:

o Prepare a stock solution of FITC-HDC in DMSO. Dilute the stock solution in the
appropriate assay buffer to the desired final concentrations (e.g., 1-10 uM).

o Prepare a stock solution of the ASBT inhibitor in DMSO. Dilute the stock solution in the
sodium-containing assay buffer to the desired final concentrations.

o Perform the Uptake Assay:

o Total Uptake: Add 50 pL of the FITC-HDC solution in sodium-containing buffer to the
appropriate wells.

o Sodium-Independent Uptake: Add 50 uL of the FITC-HDC solution in sodium-free buffer to
the appropriate wells.

o Inhibition: Add 50 uL of the FITC-HDC solution containing the test compound or positive
control inhibitor in sodium-containing buffer to the appropriate wells.
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e Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 10-30 minutes). The
optimal incubation time should be determined empirically to ensure linear uptake.

o Terminate Uptake: Aspirate the assay solutions from the wells.

e Wash Cells: Wash the cells three times with 100 pL of ice-cold HBSS to remove extracellular
FITC-HDC.

e Cell Lysis: Add 50 pL of a suitable lysis buffer (e.g., 1% Triton X-100 in PBS) to each well
and incubate for 10 minutes at room temperature with gentle shaking to ensure complete cell
lysis.

o Fluorescence Measurement: Measure the fluorescence intensity in each well using a
fluorescence plate reader with excitation at ~490 nm and emission at ~520 nm.

Data Analysis

o Calculate Sodium-Dependent Uptake:

o Sodium-Dependent Uptake = (Fluorescence in Sodium-containing buffer) - (Fluorescence
in Sodium-free buffer)

e Calculate Percentage Inhibition:

o % Inhibition = [1 - (Fluorescence with Inhibitor - Sodium-Independent Uptake) / (Total
Uptake - Sodium-Independent Uptake)] * 100

o Determine ICso Values: Plot the percentage inhibition against the logarithm of the inhibitor
concentration and fit the data to a sigmoidal dose-response curve to determine the I1Cso
value.

Visualizations
Signaling Pathway of Bile Acid Uptake
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Caption: Bile acid uptake via the ASBT transporter.

Experimental Workflow for FITC-HDC Uptake Assay
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Caption: Workflow for the FITC-HDC uptake assay.

Logical Relationship for Data Analysis
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Caption: Data analysis flow for inhibitor screening.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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